![molecular formula C15H19N3O2 B2939053 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034314-70-8](/img/structure/B2939053.png)
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea is an organic compound that features a unique structure combining a furan ring, a pyridine ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent urea formation.
-
Preparation of Furan Intermediate:
- The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, furfural can be used as a starting material, which undergoes cyclization to form the furan ring.
-
Preparation of Pyridine Intermediate:
- The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
- In the Hantzsch synthesis, a β-keto ester, an aldehyde, and ammonia are condensed to form the pyridine ring.
-
Coupling of Intermediates:
-
Formation of Urea Moiety:
- The final step involves the reaction of the coupled intermediate with an isocyanate or a carbodiimide to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
-
Oxidation:
- The furan ring can be oxidized to form furanones or other oxidized derivatives.
- Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- The pyridine ring can be reduced to form piperidine derivatives.
- Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the furan and pyridine rings.
- Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized furan derivatives.
- Reduced pyridine derivatives.
- Substituted furan and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicine:
- Explored as a potential therapeutic agent due to its unique structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
- Potential targets include kinases, proteases, and ion channels.
-
Pathways Involved:
- The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- It may also affect gene expression and cellular processes, such as apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can be compared with other compounds that have similar structural features, such as:
- 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
- 3-tert-butyl-1-{[5-(pyridin-3-yl)pyridin-3-yl]methyl}urea
Uniqueness:
- The presence of both furan and pyridine rings in the structure of this compound makes it unique compared to other similar compounds.
- This unique structure may confer specific reactivity and biological activity that are not observed in other compounds.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBUGIQYJBRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(5-Chloro-2-cyanophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2938970.png)


![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)
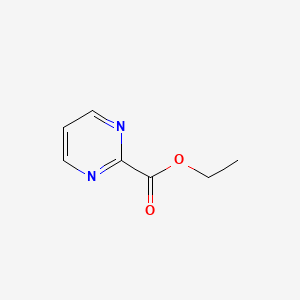
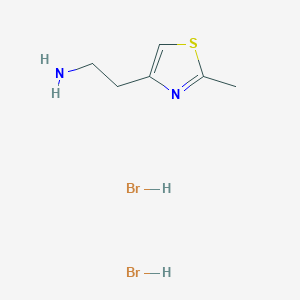
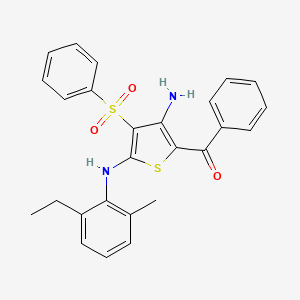
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)
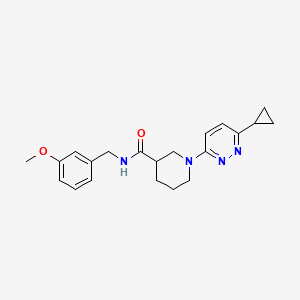
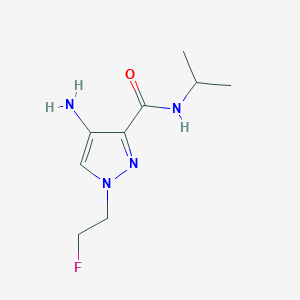

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
